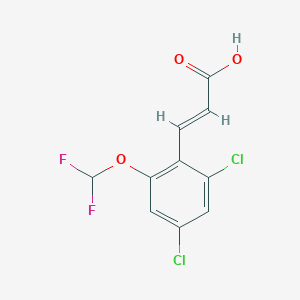

3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid

Description

3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is a halogenated phenylacrylic acid derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 4, a difluoromethoxy group at position 6, and an acrylic acid moiety at position 1. This structure confers unique physicochemical properties, such as enhanced lipophilicity and electron-withdrawing effects due to the chlorine and fluorine substituents.

Properties

Molecular Formula |

C10H6Cl2F2O3 |

|---|---|

Molecular Weight |

283.05 g/mol |

IUPAC Name |

(E)-3-[2,4-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2F2O3/c11-5-3-7(12)6(1-2-9(15)16)8(4-5)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |

InChI Key |

WKANJZCFSSLBSI-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1OC(F)F)/C=C/C(=O)O)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)cinnamic acid typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dichloro-6-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)cinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid with structurally or functionally related phenylacrylic acid derivatives, focusing on substituent effects, biological activity, and applications.

Table 1: Key Structural and Functional Comparisons

Halogenated Phenylacrylic Acids

- Substituent Effects: The dichloro and difluoromethoxy groups in the target compound enhance its electron-withdrawing character compared to mono-halogenated analogs like (E)-3-(3,4-difluorophenyl)acrylic acid . This may increase its acidity (lower pKa) and binding affinity to hydrophobic enzyme pockets.

- Biological Activity : While direct data on the target compound’s activity is lacking, roflumilast—a benzamide derivative with similar difluoromethoxy and dichloro substituents—exhibits potent PDE4 inhibition (IC₅₀ = 0.8 nM) . This suggests that the target compound’s halogenated phenyl group could similarly enhance interactions with phosphodiesterase enzymes.

Oxygen-Substituted Phenylacrylic Acids

- Polarity and Solubility : Unlike caffeic acid (3,4-dihydroxy) or (E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]acrylic acid , the target compound’s halogen and ether substituents reduce polarity, favoring membrane permeability but limiting aqueous solubility.

- Antioxidant Potential: Caffeic acid’s hydroxyl groups enable radical scavenging, whereas the target compound’s halogen substituents likely shift its mechanism toward enzyme modulation rather than direct antioxidant effects .

Mixed Functional Group Derivatives

- Pharmacological Potential: The difluoromethoxy group in both the target compound and roflumilast contributes to metabolic stability and potency in PDE4 inhibition .

Biological Activity

3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features—characterized by a cinnamic acid backbone with dichloro and difluoromethoxy substituents—contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential applications, and relevant case studies.

- Molecular Formula : C10H6Cl2F2O3

- Molecular Weight : 283.06 g/mol

- IUPAC Name : (E)-3-[2,4-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid

The biological activity of 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor , modulating various biochemical pathways. The presence of halogenated substituents enhances its binding affinity to biological molecules, potentially affecting:

- Enzyme Activity : Inhibition of specific enzymes involved in inflammatory processes.

- Cell Signaling Pathways : Modulation of receptor interactions that influence cell proliferation and apoptosis.

Biological Activities

Research indicates several promising biological activities associated with this compound:

-

Anti-inflammatory Properties :

- Studies have demonstrated that 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

-

Anticancer Activity :

- Preliminary data indicate that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid | C10H6Cl2F2O3 | Different chlorine substitution pattern |

| 4-Chlorocinnamic acid | C9H7ClO2 | Lacks the difluoromethoxy group but shares the cinnamic acid backbone |

| 3-[2,4-Bis(difluoromethoxy)phenyl]acrylic acid | C11H8F4O4 | Contains two difluoromethoxy groups instead of one |

The unique arrangement of substituents in 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

- Anticancer Studies :

-

Inflammation Inhibition :

- Research has indicated that compounds with similar structures effectively reduce inflammation markers in vitro and in vivo models. The specific inhibition of cyclooxygenase (COX) enzymes has been a highlighted mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.